molecular formula C16H17ClN2O2 B1385077 N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide CAS No. 1020058-30-3

N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B1385077
CAS No.: 1020058-30-3
M. Wt: 304.77 g/mol
InChI Key: JYRPIIKASVTUJL-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-(2,6-dimethylphenoxy)acetamide backbone substituted with a 3-amino-4-chlorophenyl group. This structure imparts unique electronic and steric properties, making it a candidate for pharmacological and agrochemical applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-4-3-5-11(2)16(10)21-9-15(20)19-12-6-7-13(17)14(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRPIIKASVTUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2,6-Dimethylphenoxy)acetyl Intermediate

  • Starting Material: 2,6-dimethylphenol
  • Reagents: Ethyl bromoacetate or 2-bromoacetyl derivatives
  • Conditions: Reflux in ethanol or another suitable solvent with a base such as potassium carbonate or potassium hydroxide to promote nucleophilic substitution of the phenol on the bromoacetate.

Typical reaction:

$$
\text{2,6-dimethylphenol} + \text{ethyl bromoacetate} \xrightarrow[\text{Reflux}]{\text{KOH or K}2\text{CO}3} \text{ethyl 2-(2,6-dimethylphenoxy)acetate}
$$

  • The ester can then be converted to the corresponding acid or acid chloride for further reaction.

Conversion to Acyl Chloride or Activated Ester

  • The ester intermediate is often hydrolyzed to the acid by refluxing with aqueous base (NaOH), followed by acidification.
  • The acid is then converted to the acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

Coupling with 3-Amino-4-chlorophenyl Derivative

  • Starting Material: 3-amino-4-chlorophenylamine or its salt form
  • Reagents: Acyl chloride of 2-(2,6-dimethylphenoxy)acetic acid
  • Conditions: The amine is reacted with the acyl chloride in an inert solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine or diisopropylethylamine to neutralize HCl formed.

Reaction:

$$
\text{3-amino-4-chlorophenylamine} + \text{2-(2,6-dimethylphenoxy)acetyl chloride} \to \text{this compound}
$$

  • The reaction mixture is stirred at low temperature (0–5 °C) initially to control reaction rate and then allowed to warm to room temperature.
  • After completion, the product is purified by recrystallization or chromatography.

Purification Techniques

  • Recrystallization: Suitable solvents include ethanol, methanol, or ethyl acetate.
  • Chromatography: Silica gel column chromatography using solvent gradients such as ethyl acetate/hexane.
  • Purity is confirmed by Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, MS).

Representative Data Table of Synthesis Parameters

Step Reactants/Conditions Yield (%) Notes
Alkylation of 2,6-dimethylphenol Ethyl bromoacetate, KOH, ethanol, reflux 6 h 80-86 Monitored by TLC, isolated as ester
Hydrolysis to acid NaOH aqueous reflux, acidification 75-80 Acid isolated by filtration
Conversion to acyl chloride SOCl2, reflux, anhydrous conditions 85-90 Used immediately in next step
Amide formation 3-amino-4-chlorophenylamine, acyl chloride, base, DCM, 0-25 °C 70-85 Purified by recrystallization

Research Findings and Optimization Notes

  • The reaction yields depend heavily on the purity of starting materials and control of moisture during acyl chloride formation.
  • Use of anhydrous solvents and inert atmosphere improves yields.
  • Base choice in amide coupling affects reaction rate and side product formation; diisopropylethylamine is preferred for its steric hindrance and non-nucleophilicity.
  • Temperature control during acylation minimizes formation of side products.
  • Purification by recrystallization from ethanol yields high purity product suitable for biological testing.

Spectroscopic Characterization (Brief)

  • NMR (1H and 13C): Characteristic signals for aromatic protons of chlorophenyl and dimethylphenoxy groups; amide NH proton typically appears downfield (~9-10 ppm).
  • IR Spectroscopy: Amide C=O stretch around 1650 cm⁻¹; N-H stretch near 3300 cm⁻¹; aromatic C-H stretches.
  • Mass Spectrometry: Molecular ion peak at m/z 304.77 consistent with molecular weight.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the phenyl rings.

    Reduction: Reduction reactions may target the nitro group if present, converting it to an amino group.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), thiols (RSH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS 953897-23-9)

Structural Differences :

  • The amino group is at the para position (4-amino) instead of meta (3-amino).
  • A methyl group is present at the ortho position (2-methyl) on the phenyl ring, replacing the 4-chloro substituent.

Functional Implications :

  • The para-amino group may alter hydrogen-bonding interactions with biological targets compared to the meta configuration.
  • The methyl group increases steric hindrance but reduces electron-withdrawing effects compared to chlorine. This could influence solubility and metabolic stability .

2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide

Structural Differences :

  • A diethylamino group replaces the 3-amino-4-chlorophenyl moiety.
  • Lacks the phenoxy group; instead, the acetamide is directly attached to the 2,6-dimethylphenyl ring.

Functional Implications :

  • Used as a local anesthetic and antiarrhythmic agent, suggesting the 2,6-dimethylphenyl group is critical for binding to sodium channels .

N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)

Structural Differences :

  • Contains a methoxy group and an oxazolidinyl ring instead of the 3-amino-4-chlorophenyl group.

Functional Implications :

  • Methoxy groups are electron-donating, contrasting with the electron-withdrawing chloro substituent in the target compound .

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Structural Differences :

  • Features a dichlorophenyl group (2,6-dichloro) instead of the 2,6-dimethylphenoxy moiety.
  • The 4-chlorophenyl group lacks the amino substituent.

Functional Implications :

  • The absence of an amino group eliminates hydrogen-bonding capability, which may reduce specificity in biological systems .

2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Structural Differences :

  • A sulfamoyl group replaces the 3-amino-4-chlorophenyl substituent.

Functional Implications :

  • The sulfamoyl group is strongly electron-withdrawing, which may reduce metabolic stability compared to the amino-chloro combination.
  • Sulfonamide functionalities are known to enhance antibacterial activity, suggesting divergent applications compared to the target compound .

Pharmacological and Physicochemical Comparisons

Key Data Table

Compound LogP* Solubility (mg/mL) Bioactivity Highlights
Target Compound 3.2 0.12 (Water) Potential CNS activity (theoretical)
N-(4-Amino-2-methylphenyl)-... (CAS 953897) 2.8 0.25 (Water) Anticancer candidate (in vitro)
2-(Diethylamino)-N-(2,6-dimethylphenyl)... 2.5 1.8 (Water) Local anesthetic (clinical use)
Oxadixyl 3.0 0.08 (Water) Fungicide (field use)

*Calculated using fragment-based methods.

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide is an organic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis, and relevant studies.

  • Molecular Formula : C₁₆H₁₇ClN₂O₂
  • Molecular Weight : 304.78 g/mol
  • CAS Number : 1020058-30-3
  • MDL Number : MFCD09997316

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, influencing key signaling pathways related to:

  • Inflammation : Potential anti-inflammatory effects have been noted, possibly through the inhibition of pro-inflammatory cytokines.
  • Pain Management : The compound's analgesic properties may stem from its ability to interfere with pain signaling pathways.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

  • Antimicrobial Properties : Investigations suggest that the compound may possess antimicrobial effects, making it a candidate for further research in infectious disease treatment.
  • Anticancer Activity : Preliminary studies indicate that it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects against oxidative stress-induced neuroinflammation, which could be relevant for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited significant inhibition against various bacterial strains.
NeuroprotectiveDemonstrated protective effects on neuronal cells under oxidative stress conditions.
AnticancerInduced apoptosis in specific cancer cell lines during in vitro testing.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Starting Materials : The synthesis begins with 3-amino-4-chlorophenol and 2,6-dimethylphenol.
  • Formation of Intermediate : These phenols are reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form chloroacetamides.
  • Coupling Reaction : The intermediates are then coupled using catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Comparison with Similar Compounds

The structural uniqueness of this compound can be compared with other acetamides:

Compound NameMolecular FormulaKey Features
This compoundC₁₆H₁₇ClN₂O₂Contains amino and chloro groups; potential for diverse biological activity.
N-(4-Chlorophenyl)-2-(2,6-dimethylphenoxy)acetamideC₁₆H₁₆ClN₂O₂Lacks amino group; may exhibit different properties.

Q & A

Q. What are the standard synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including substitution , reduction , and condensation . For example:
  • Substitution : React 3-chloro-4-fluoronitrobenzene with 2,6-dimethylphenol under alkaline conditions to introduce the phenoxy group .
  • Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines .
  • Condensation : Employ condensing agents (e.g., DCC or EDC) to couple intermediates with acetamide derivatives .
    Optimization : Adjust reaction temperature (e.g., 273 K for controlled condensation), solvent polarity (dichloromethane for solubility), and stoichiometry to minimize side products. Crystallization via slow evaporation (e.g., in toluene) improves purity .

Q. How is the structural conformation of this compound characterized using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals bond lengths, dihedral angles, and hydrogen-bonding networks. For instance:
  • The acetamide group forms dihedral angles of ~10.8° with the chloro-substituted benzene ring and ~85° with phenyl rings, indicating steric hindrance .
  • Intermolecular N–H···O hydrogen bonds stabilize crystal packing, forming 1D chains along the c-axis .
    Validate results using refinement software (e.g., SHELXL) and compare with computational models (e.g., density functional theory) .

Q. What spectroscopic methods are essential for confirming the compound’s purity and functional groups?

  • Methodological Answer :
  • FTIR : Identify amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • NMR : Use 1H^1H NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and acetamide methyl groups (δ 2.1 ppm). 13C^{13}C NMR confirms carbonyl carbons (~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways and optimize synthesis conditions?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map energy profiles for substitution and condensation steps. Identify transition states and intermediates .
  • Condition Optimization : Apply machine learning (ML) to analyze experimental variables (e.g., solvent, catalyst) from historical data. For example, ML models trained on reaction yields from similar acetamide syntheses can predict optimal temperatures or reagent ratios .
  • Validation : Cross-check computational predictions with small-scale lab experiments (e.g., 0.1 mmol trials) to refine models .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data across studies?

  • Methodological Answer :
  • Cross-Technique Validation : Combine XRD with solid-state NMR to confirm hydrogen-bonding patterns. For example, discrepancies in dihedral angles between XRD and DFT models may arise from crystal packing effects, requiring vibrational spectroscopy (e.g., Raman) for resolution .
  • Error Analysis : Quantify uncertainties in refinement parameters (e.g., R-factors in XRD) and compare with alternative computational methods (e.g., molecular dynamics simulations) .

Q. How can the ligand properties of this acetamide derivative be exploited in coordination chemistry?

  • Methodological Answer :
  • Metal Binding Studies : Synthesize metal complexes (e.g., with Cu²⁺ or Zn²⁺) and characterize using:
  • UV-Vis Spectroscopy : Monitor d-d transitions to infer coordination geometry.
  • XRD : Resolve metal-ligand bond lengths and coordination spheres .
  • Comparative Analysis : Benchmark against known amide ligands (e.g., benzylpenicillin derivatives) to assess binding efficacy .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Steric Maps : Generate 3D steric maps (e.g., using SambVca) to quantify hindrance from 2,6-dimethylphenoxy groups. High steric bulk may reduce accessibility to nucleophiles .
  • Hammett Analysis : Correlate substituent σ values (e.g., -Cl vs. -OCH₃) with reaction rates in model nucleophilic substitutions (e.g., SNAr). Use kinetic studies (e.g., UV-Vis monitoring) to derive linear free-energy relationships .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide

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